Ethyl 2-(Ethylsulfonyl)acetate

Overview

Description

Ethyl 2-(Ethylsulfonyl)acetate is a chemical compound with the molecular formula C6H12O4S . It is also known by other names such as 2-(Ethylsulfanyl)ethyl acetate .

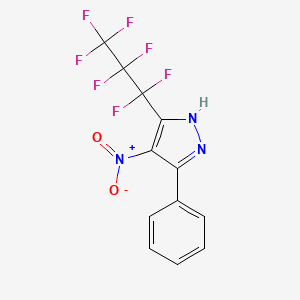

Molecular Structure Analysis

The molecular structure of Ethyl 2-(Ethylsulfonyl)acetate consists of 6 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure can be found in chemical databases like ChemSpider .Chemical Reactions Analysis

Esters, including Ethyl 2-(Ethylsulfonyl)acetate, can undergo various chemical reactions. For instance, they can participate in condensation reactions like the Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .Scientific Research Applications

COX-2 Inhibition and Analgesic Activity

Ethyl 2-(ethylsulfonyl)acetate derivatives have been synthesized and evaluated for their biological activity, particularly as COX-2 inhibitors. Certain compounds in this series exhibited significant activity against COX-2 and demonstrated desirable analgesic effects in vivo. This suggests the potential of these derivatives for pain management and inflammation control (Consalvi et al., 2015).

Green Catalysis in Esterification

In the field of green chemistry, ethyl 2-(ethylsulfonyl)acetate plays a role in the esterification of acetic acid with ethanol. Studies have used environmentally friendly catalysts for this process, contributing to more sustainable industrial practices (He et al., 2018).

Domino [3+2+1] Annulation in Organic Synthesis

This compound is used in L-proline-catalyzed three-component reactions, leading to the creation of highly substituted thieno[3,2-c]thiopyran derivatives. This process involves multiple bond formations and stereocenter generations, indicating its utility in complex organic synthesis (Indumathi et al., 2010).

Metabolic Profiling of Aromatic Compounds

Ethyl 2-(ethylsulfonyl)acetate is instrumental in the extraction and analysis of less polar metabolites in biological systems, aiding in the study of metabolic profiles of aromatic compounds (Newport et al., 1978).

Synthetic Methods

Various synthetic methods involving ethyl 2-(ethylsulfonyl)acetate have been reviewed, focusing on different catalysts used in the synthesis of ethyl acetate, a versatile organic solvent. This includes a look at environmentally friendlier alternatives for industrial-level production (Yongmei, 2013).

Chiral 2-Arylalkanoic Esters Synthesis

The compound is used in synthesizing chiral 2-arylalkanoic esters, which have demonstrated significant pharmacological activities. This involves rearrangement under hydrolytic conditions, indicating its importance in medicinal chemistry (Honda et al., 1987).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-ethylsulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-3-10-6(7)5-11(8,9)4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBCOAXHKEYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572043 | |

| Record name | Ethyl (ethanesulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29771-85-5 | |

| Record name | Ethyl (ethanesulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

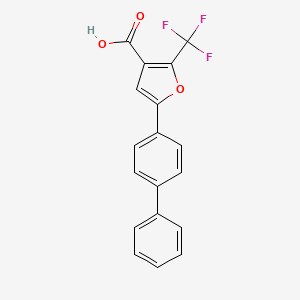

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)

![11H-indolo[3,2-c]quinoline](/img/structure/B3031302.png)

![Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B3031304.png)

![3-[2-Fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3031312.png)